molecular formula C10H14BrNO2 B1380756 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol CAS No. 1545687-29-3

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol

Cat. No.: B1380756
CAS No.: 1545687-29-3
M. Wt: 260.13 g/mol
InChI Key: NVWXKUUAGIRMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol. This compound has garnered significant interest in research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol involves several steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-aminoethanol in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol can be compared with other similar compounds such as:

  • 2-[2-(1-Aminoethyl)-4-bromophenoxy]ethan-1-ol
  • 2-[2-(1-Aminoethyl)-5-chlorophenoxy]ethan-1-ol
  • 2-[2-(1-Aminoethyl)-5-fluorophenoxy]ethan-1-ol

These compounds share similar structures but differ in the substituents on the phenoxy ring. The presence of different halogens (bromine, chlorine, fluorine) can significantly influence their chemical and biological properties, making each compound unique in its applications.

Properties

IUPAC Name

2-[2-(1-aminoethyl)-5-bromophenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-7(12)9-3-2-8(11)6-10(9)14-5-4-13/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWXKUUAGIRMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.